molecular formula C11H6Br2O2 B15363827 4,8-Dibromo-1-naphthalenecarboxylic acid

4,8-Dibromo-1-naphthalenecarboxylic acid

Cat. No.: B15363827
M. Wt: 329.97 g/mol
InChI Key: RISDXHGWPOMCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Dibromo-1-naphthalenecarboxylic acid is an organic compound belonging to the naphthalene family. It is characterized by the presence of two bromine atoms and a carboxylic acid group attached to the naphthalene ring structure. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dibromo-1-naphthalenecarboxylic acid typically involves the bromination of 1-naphthalenecarboxylic acid. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process where naphthalene derivatives are brominated using bromine gas in a reactor. The reaction is monitored to ensure the selective addition of bromine atoms at the desired positions on the naphthalene ring.

Chemical Reactions Analysis

Types of Reactions: 4,8-Dibromo-1-naphthalenecarboxylic acid undergoes various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce naphthalene-1,4,8-tricarboxylic acid.

  • Reduction: The bromine atoms can be reduced to hydrogen atoms, resulting in the formation of 1,4-dibromonaphthalene.

  • Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Aqueous sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed:

  • Oxidation: Naphthalene-1,4,8-tricarboxylic acid.

  • Reduction: 1,4-Dibromonaphthalene.

  • Substitution: 4,8-Dibromo-1-naphthol or 4,8-Dibromo-1-naphthalenamine.

Scientific Research Applications

4,8-Dibromo-1-naphthalenecarboxylic acid is utilized in various scientific research fields:

  • Chemistry: It serves as a precursor for the synthesis of complex organic molecules and polymers.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.

  • Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: The compound is employed in the development of advanced materials and electronic devices.

Mechanism of Action

The mechanism by which 4,8-Dibromo-1-naphthalenecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological assays, the compound may inhibit enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4,8-Dibromo-1-naphthalenecarboxylic acid is compared with other similar compounds, such as:

  • 4-Bromo-1-naphthalenecarboxylic acid: Similar structure but with only one bromine atom.

  • 1,4-Dibromonaphthalene: Similar bromine substitution pattern but lacking the carboxylic acid group.

  • Naphthalene-1,4,8-tricarboxylic acid: Further oxidized form with three carboxylic acid groups.

Uniqueness: The presence of two bromine atoms and a carboxylic acid group on the naphthalene ring makes this compound unique compared to its analogs

Properties

Molecular Formula

C11H6Br2O2

Molecular Weight

329.97 g/mol

IUPAC Name

4,8-dibromonaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H6Br2O2/c12-8-5-4-7(11(14)15)10-6(8)2-1-3-9(10)13/h1-5H,(H,14,15)

InChI Key

RISDXHGWPOMCET-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)Br)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.